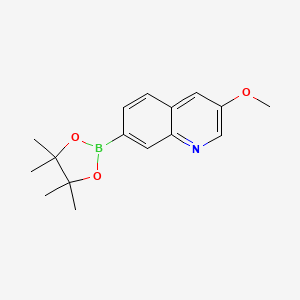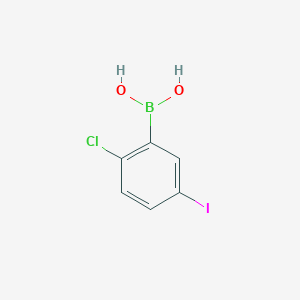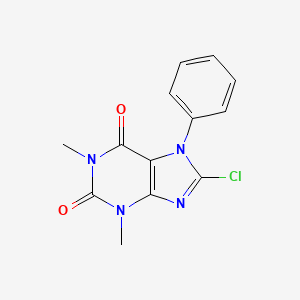![molecular formula C13H10Cl2N4 B11839718 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-15-4](/img/structure/B11839718.png)
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a chloromethylphenylmethyl group at the 7th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative undergoes chlorination at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution Reaction: The chlorinated purine is then subjected to a substitution reaction with 4-(chloromethyl)benzyl chloride in the presence of a base like potassium carbonate or sodium hydride to introduce the chloromethylphenylmethyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative.
Applications De Recherche Scientifique
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine involves its interaction with biological targets such as enzymes or receptors. The chloro group and the chloromethylphenylmethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-9-cyclopentyl-9H-purine
- 6-Chloro-8-methyl-9H-purine
- 6-Chloro-9-isopropyl-9H-purine
Uniqueness
6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is unique due to the specific substitution pattern on the purine ring. The presence of the chloromethylphenylmethyl group at the 7th position distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
924904-15-4 |
|---|---|
Formule moléculaire |
C13H10Cl2N4 |
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
6-chloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H10Cl2N4/c14-5-9-1-3-10(4-2-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2 |
Clé InChI |
ZWJCVKMMYBZQLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC=N3)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-phenyl-](/img/structure/B11839652.png)





![4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11839712.png)
![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)
![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)


![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
